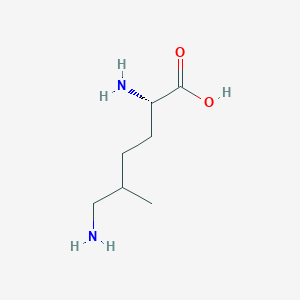
5-Methyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-L-lysine is a derivative of the amino acid lysine, where a methyl group is attached to the epsilon (ε) amino group of the lysine side chain. This modification plays a significant role in various biological processes, particularly in the regulation of gene expression through epigenetic mechanisms .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-L-lysine typically involves the methylation of lysine. One common method is the reductive methylation of Nα-Fmoc-lysine using formaldehyde and sodium cyanoborohydride, followed by quaternization with methyl iodide . Another approach involves the use of malonate derivatives and dibromobutane to produce key intermediates, which are then modified to introduce the methyl group at the ε-position .
Industrial Production Methods: Industrial production of this compound is less common compared to other amino acid derivatives. advancements in peptide synthesis techniques, such as solid-phase peptide synthesis, have facilitated the production of methylated lysine derivatives for research and pharmaceutical applications .
化学反応の分析
Types of Reactions: 5-Methyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The ε-amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methylated amino group back to its primary form.
Substitution: Nucleophilic substitution reactions can occur at the ε-amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like fluorodinitrobenzene (FDNB) and trinitrobenzenesulfonate (TNBS) are used in nucleophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted lysine derivatives .
科学的研究の応用
5-Methyl-L-lysine has numerous applications in scientific research:
Epigenetics: It is a crucial component in the study of histone modifications and gene expression regulation
特性
CAS番号 |
61475-85-2 |
|---|---|
分子式 |
C7H16N2O2 |
分子量 |
160.21 g/mol |
IUPAC名 |
(2S)-2,6-diamino-5-methylhexanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-5(4-8)2-3-6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H,10,11)/t5?,6-/m0/s1 |
InChIキー |
BSHGVWRQILWEKK-GDVGLLTNSA-N |
異性体SMILES |
CC(CC[C@@H](C(=O)O)N)CN |
正規SMILES |
CC(CCC(C(=O)O)N)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



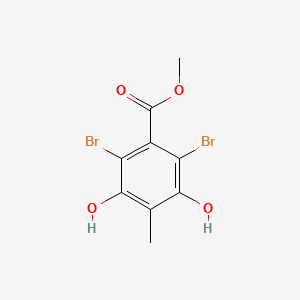

![2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane](/img/structure/B14588732.png)
![Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane](/img/structure/B14588733.png)
![3-[3-(Dimethylamino)propyl]phenol;hydrochloride](/img/structure/B14588738.png)
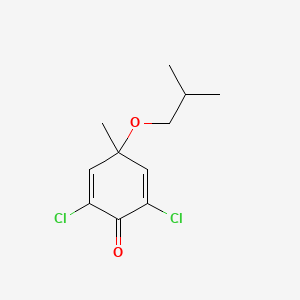
![Acetamide, N-[4-[4-(acetylamino)-3-bromophenoxy]phenyl]-](/img/structure/B14588766.png)
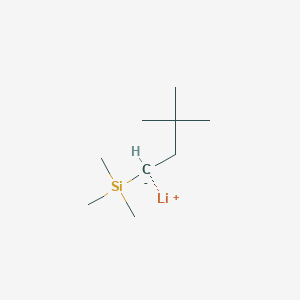
![{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol](/img/structure/B14588783.png)
![Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14588784.png)
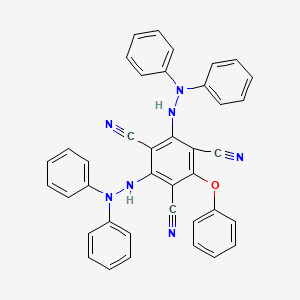

![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]-](/img/structure/B14588800.png)
